D-Glucose-3,5-d2
CAS No.:
Cat. No.: VC0206291
Molecular Formula: C₆H₁₀D₂O₆
Molecular Weight: 182.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₁₀D₂O₆ |
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Molecular Weight | 182.17 |
Introduction
Chemical Structure and Properties
D-Glucose-3,5-d2 (C₆H₁₀D₂O₆) is a modified form of D-glucose where hydrogen atoms at positions 3 and 5 have been selectively replaced with deuterium atoms. The molecular formula indicates the presence of two deuterium atoms in place of hydrogen, while maintaining the core hexose structure of glucose .
Basic Identification Data
Property | Value |
---|---|
PubChem CID | 139025182 |
Molecular Formula | C₆H₁₀D₂O₆ |
Molecular Weight | 182.17 g/mol |
Synonyms | D-Glucose-3,5-d2, D-Glucose-3,5-²H₂ |
Creation Date | 2019-09-13 |
Last Modified | 2025-02-22 |
Structural Characteristics
D-Glucose-3,5-d2 exists predominantly in the pyranose form, consistent with the behavior of non-deuterated glucose in aqueous solutions. The compound maintains the D-gluco-hexopyranose configuration, with the deuterium atoms positioned equatorially at C-3 and axially at C-5 when in the common chair conformation . This structural arrangement preserves the hydroxyl groups' orientations that are characteristic of D-glucose.
The physical properties of D-Glucose-3,5-d2 are expected to closely resemble those of standard D-glucose, including:
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White crystalline appearance
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High solubility in water
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Melting point approximately 150-152°C (based on non-deuterated glucose)
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pH in aqueous solution between 5.0-7.0 (for 1M solution at 25°C)
Synthesis Methods and Approaches
General Strategies for Deuterium Incorporation
The synthesis of position-specific deuterated glucose derivatives requires precise chemical methods that selectively introduce deuterium atoms at targeted positions. While the search results don't specifically describe the synthesis of D-Glucose-3,5-d2, related approaches for deuterated glucose derivatives provide insights into potential synthetic pathways.
Selective Deuteration Techniques
One established approach for introducing deuterium at specific positions involves the use of protecting groups to shield reactive sites while enabling selective modifications at target positions. For example, in the synthesis of 2-deutero-D-glucose, researchers used benzyl protecting groups for the hydroxyl groups at positions 3, 4, and 6, allowing selective manipulation at position 2 .
A potential synthetic route for D-Glucose-3,5-d2 might involve:
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Strategic protection of hydroxyl groups at positions 1, 2, 4, and 6
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Oxidation of positions 3 and 5 to ketones
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Selective reduction using sodium borodeuteride (NaBD₄)
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Deprotection to yield the final product
This approach draws from methods demonstrated in the synthesis of other deuterated glucose derivatives, where NaBD₄ was used as a deuterium source for stereospecific reduction .
Analytical Applications
Mass Spectrometry Applications
Deuterated glucose derivatives serve as valuable internal standards in mass spectrometry analyses. The mass difference introduced by deuterium atoms allows for accurate quantification and differentiation from non-deuterated counterparts in complex biological matrices.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy particularly benefits from deuterated compounds. The selective replacement of protons with deuterium at positions 3 and 5 simplifies the ¹H NMR spectrum by eliminating signals at these positions, facilitating structural analysis and assignment of remaining proton signals . Additionally, the presence of deuterium provides unique signals in ²H NMR, offering additional structural information.
Research Applications
Metabolic Studies
Deuterated glucose derivatives serve as metabolic probes for studying glucose metabolism pathways. The strategic placement of deuterium at positions 3 and 5 allows researchers to track specific metabolic transformations and enzyme-catalyzed reactions that involve these positions .
Mechanism Investigations
The presence of deuterium atoms at specific positions can influence reaction rates through the kinetic isotope effect, providing valuable insights into reaction mechanisms. This property makes D-Glucose-3,5-d2 useful for investigating the mechanisms of glucose-transforming enzymes and chemical reactions.
Comparative Analysis with Other Deuterated Glucose Derivatives
Positional Isotope Effects
The position of deuterium substitution in glucose affects both physical properties and biological behavior. In contrast to 2-deutero-2-deoxy-D-glucose, which exhibits modified biological activity compared to glucose, D-Glucose-3,5-d2 maintains closer functional similarity to natural glucose while providing distinctive analytical properties .
Analytical Differentiation
The following table compares key features of different deuterated glucose derivatives:
Compound | Deuterium Positions | Primary Research Applications | Synthetic Complexity |
---|---|---|---|
D-Glucose-3,5-d2 | 3 and 5 | Metabolic tracing, structural studies | Moderate |
2-Deutero-D-glucose | 2 | Reaction mechanism studies | Moderate |
6-Deutero-D-glucose | 6 | Primary metabolism tracking | Moderate |
2-Deutero-2-deoxy-D-glucose | 2 | Cancer metabolism studies | High |
The specific placement of deuterium atoms in D-Glucose-3,5-d2 at positions 3 and 5 offers unique advantages for tracking metabolic pathways involving the central carbon atoms of the glucose molecule.
Spectroscopic Characterization
Mass Spectrometry
In mass spectrometry, D-Glucose-3,5-d2 exhibits a molecular ion peak at m/z 182, corresponding to its molecular weight . Fragmentation patterns differ from non-deuterated glucose due to the presence of deuterium atoms, creating characteristic fragment ions that can be used for identification and quantification.
NMR Spectroscopy Profile
The ¹H NMR spectrum of D-Glucose-3,5-d2 lacks signals at positions 3 and 5 that would be present in non-deuterated glucose. This simplification of the spectrum allows for clearer interpretation of the remaining signals . The compound would also exhibit characteristic signals in ²H NMR spectroscopy, providing confirmatory evidence of deuterium incorporation at the specific positions.
Future Research Directions
Analytical Method Development
The unique properties of D-Glucose-3,5-d2 make it a promising candidate for developing new analytical methods for studying carbohydrate metabolism. Its distinct spectroscopic signature could enable more precise tracking of glucose transformations in complex biological systems.
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